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Compound of Interest

Compound Name: Amcenestrant

Cat. No.: B610687

The promising trajectory of amcenestrant, an investigational oral selective estrogen receptor
degrader (SERD), came to an abrupt halt in August 2022. Sanofi, the pharmaceutical giant
behind the drug, announced the discontinuation of its global clinical development program.[1]
[2] This decision, driven by disappointing clinical trial results, sent ripples through the oncology
research community, particularly for those invested in developing novel endocrine therapies for
breast cancer. This in-depth guide provides a technical overview of the core reasons behind the
termination of the amcenestrant program, focusing on the critical clinical trial data and
experimental designs that sealed its fate.

The primary catalyst for the discontinuation was the outcome of a prespecified interim analysis
of the Phase 3 AMEERA-5 trial.[1][3] An Independent Data Monitoring Committee (IDMC)
recommended stopping the trial, concluding that amcenestrant, in combination with
palbociclib, did not meet the prespecified boundary for continuation when compared to the
control arm.[1][4] This pivotal failure, coupled with an earlier setback in the Phase 2 AMEERA-3
trial, ultimately led to the cessation of all amcenestrant studies, including the AMEERA-6 trial
in early-stage breast cancer.[1][5]

Mechanism of Action: A Selective Attack on the
Estrogen Receptor
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Amcenestrant was designed as a potent, oral SERD to combat estrogen receptor-positive
(ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Its
mechanism of action centered on binding to the estrogen receptor, leading to its degradation
and thereby inhibiting the ER signaling pathway that fuels tumor growth.[6][7] Preclinical
studies demonstrated its ability to induce robust ER degradation and antitumor activity in
various breast cancer models, including those with ERa mutations.[8]
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Figure 1: Simplified signaling pathway of Amcenestrant's mechanism of action.

The AMEERA Clinical Trial Program: A Tale of Two
Trials
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The clinical development of amcenestrant hinged on the AMEERA program, a series of trials
designed to evaluate its efficacy and safety in different settings of ER+/HER2- breast cancer.
The ultimate decision to halt the program was a direct consequence of the outcomes of the
AMEERA-3 and AMEERA-5 studies.

AMEERA-3: A Monotherapy Setbhack

The Phase 2 AMEERA-3 trial was an open-label, randomized study that evaluated
amcenestrant as a monotherapy compared to the physician's choice of endocrine treatment in
patients with locally advanced or metastatic ER+/HER2- breast cancer who had progressed on
or after hormonal therapies.[9][10] The trial did not meet its primary endpoint of improving
progression-free survival (PFS).[9][11]

o Study Design: A prospective, open-label, randomized, international Phase 2 trial.[11][12]

o Patient Population: 290 patients with ER+/HER2- advanced breast cancer who had
progressed after one or two previous lines of endocrine therapy.[11]

o Randomization: Patients were randomized 1:1 to receive either amcenestrant (400 mg once
daily) or the treatment of physician's choice (TPC), which included fulvestrant or an
aromatase inhibitor.[12]

e Primary Endpoint: Progression-free survival (PFS) as assessed by an independent central
review.[9][13]

« Stratification Factors: Presence or absence of visceral metastases, previous or no treatment
with a CDK4/6 inhibitor, and ECOG performance status (0 or 1).[13]
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Data sourced from ASCO Publications.[11][13]

While amcenestrant showed a numerical improvement in PFS in patients with a baseline
ESR1 mutation (3.7 vs. 2.0 months), this was not statistically significant and did not salvage the
overall negative result of the trial.[11] No new safety signals were identified.[9]
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Figure 2: Experimental workflow for the AMEERA-3 clinical trial.

AMEERA-5: The Final Blow in a First-Line Setting

The AMEERA-5 trial was a large, randomized, double-blind Phase 3 study designed to
evaluate the efficacy and safety of amcenestrant in combination with the CDK4/6 inhibitor
palbociclib as a first-line treatment for patients with ER+/HER2- advanced breast cancer.[1][2]
The trial was stopped prematurely for futility based on the recommendation of an IDMC.[1][14]
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e Study Design: A randomized, double-blind, double-dummy, international Phase 3 trial.[15][16]

o Patient Population: 1,068 patients with ER+/HER2- advanced breast cancer who had not
received any prior systemic anticancer therapies for advanced disease.[2][14]

o Randomization: Patients were randomized 1:1 to receive either amcenestrant (200 mg once
daily) plus palbociclib or letrozole (2.5 mg once daily) plus palbociclib.[15][16]

e Primary Endpoint: Progression-free survival (PFS).[2][17]

« Stratification Factors: De novo metastatic disease, postmenopausal status, and visceral
metastasis.[18]
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Data from the interim analysis as reported in ASCO Publications.[15][16]

The interim analysis, with a median follow-up of 8.4 months, showed that the amcenestrant
combination did not demonstrate superiority over the standard-of-care combination of letrozole
and palbociclib.[15] Importantly, no new safety signals were observed.[1][17]
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Figure 3: Logical relationship for the discontinuation of the Amcenestrant program.

Conclusion: A Sobering Reminder of Drug
Development Challenges

The discontinuation of the amcenestrant clinical development program serves as a stark
reminder of the inherent risks and high failure rates in oncology drug development. Despite a
promising preclinical profile and a sound scientific rationale, amcenestrant failed to
demonstrate a clinical benefit over existing standard-of-care therapies in two well-designed
clinical trials. The lack of efficacy in both the second-/third-line monotherapy setting (AMEERA-
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3) and the first-line combination setting (AMEERA-5) provided a clear and unequivocal basis
for Sanofi's decision to terminate the program. While disappointing for patients and
researchers, the data generated from the AMEERA trials will undoubtedly contribute to the
broader scientific understanding of endocrine therapies in breast cancer and inform the
development of future novel agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.managedhealthcareexecutive.com/view/sanofi-stops-development-of-amcenestrant
https://ascopubs.org/doi/10.1200/JCO.23.02036
https://pubmed.ncbi.nlm.nih.gov/38889373/
https://pubmed.ncbi.nlm.nih.gov/38889373/
https://pubmed.ncbi.nlm.nih.gov/38889373/
https://pubmed.ncbi.nlm.nih.gov/38889373/
https://ascopubs.org/doi/abs/10.1200/JCO.23.02036
https://www.researchgate.net/publication/381544555_Randomized_Phase_III_Study_of_Amcenestrant_Plus_Palbociclib_Versus_Letrozole_Plus_Palbociclib_in_Estrogen_Receptor-Positive_Human_Epidermal_Growth_Factor_Receptor_2-Negative_Advanced_Breast_Cancer_Pri
https://www.benchchem.com/product/b610687#reasons-for-the-discontinuation-of-the-amcenestrant-clinical-development-program
https://www.benchchem.com/product/b610687#reasons-for-the-discontinuation-of-the-amcenestrant-clinical-development-program
https://www.benchchem.com/product/b610687#reasons-for-the-discontinuation-of-the-amcenestrant-clinical-development-program
https://www.benchchem.com/product/b610687#reasons-for-the-discontinuation-of-the-amcenestrant-clinical-development-program
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610687?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

